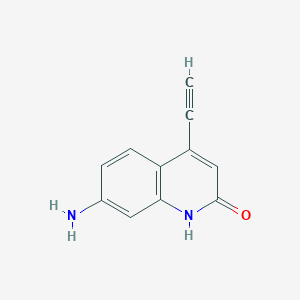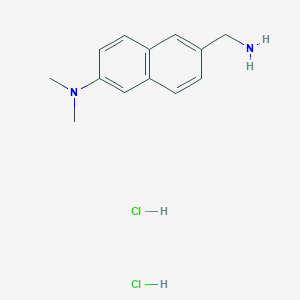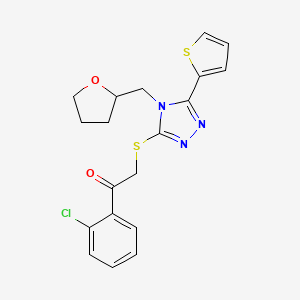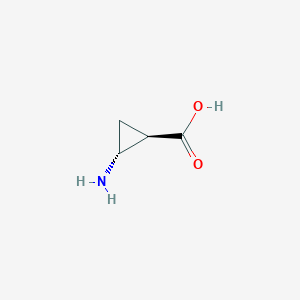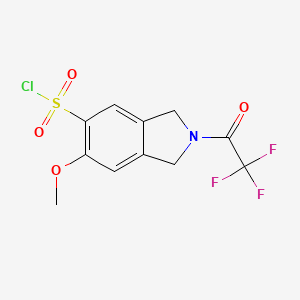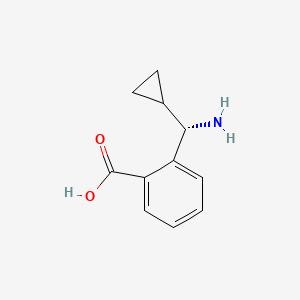
2',6'-Dichloro-1,2,3,6-tetrahydro-4,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. The presence of chlorine atoms at the 2’ and 6’ positions of the bipyridine structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine typically involves the chlorination of 1,2,3,6-tetrahydro-4,4’-bipyridine. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Fully hydrogenated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the bipyridine structure allow the compound to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: A simpler analog with only one pyridine ring.
4,4’-Bipyridine: Lacks the chlorine atoms and tetrahydro structure.
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Uniqueness
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine is unique due to the presence of chlorine atoms at specific positions and the tetrahydro structure, which imparts distinct chemical and biological properties compared to other bipyridine derivatives.
Propiedades
Fórmula molecular |
C10H10Cl2N2 |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h1,5-6,13H,2-4H2 |
Clave InChI |
JUJGGHRCPPHFKW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=CC(=NC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


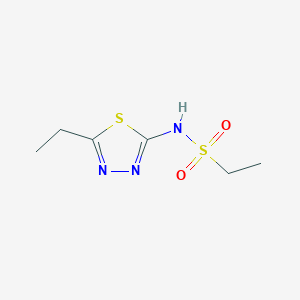

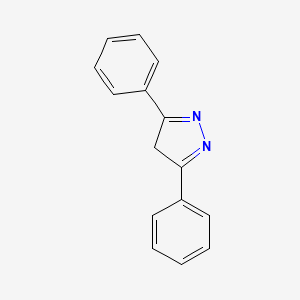
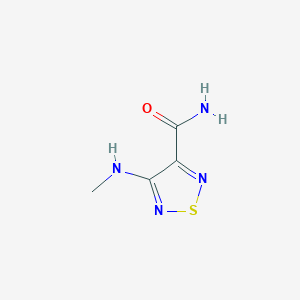
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
